Journal Name:Faraday Discussions
Journal ISSN:1359-6640
IF:4.394
Journal Website:https://www.rsc.org/journals-books-databases/about-journals/faraday-discussions/
Year of Origin:0
Publisher:Royal Society of Chemistry (RSC)
Number of Articles Per Year:172
Publishing Cycle:
OA or Not:Not
Faraday Discussions ( IF 4.394 ) Pub Date : , DOI: 10.1039/FD994980X003
The first page of this article is displayed as the abstract.
Faraday Discussions ( IF 4.394 ) Pub Date : , DOI: 10.1039/FD99498FP001
The first page of this article is displayed as the abstract.
Faraday Discussions ( IF 4.394 ) Pub Date : , DOI: 10.1039/FD99498FX001
The first page of this article is displayed as the abstract.
Faraday Discussions ( IF 4.394 ) Pub Date : , DOI: 10.1039/FD99499FP001
The first page of this article is displayed as the abstract.
Faraday Discussions ( IF 4.394 ) Pub Date : , DOI: 10.1039/FD99499FX001
The first page of this article is displayed as the abstract.
Faraday Discussions ( IF 4.394 ) Pub Date : , DOI: 10.1039/FD995000X007
The first page of this article is displayed as the abstract.
Faraday Discussions ( IF 4.394 ) Pub Date : , DOI: 10.1039/FD995000X003
The first page of this article is displayed as the abstract.
Faraday Discussions ( IF 4.394 ) Pub Date : , DOI: 10.1039/D3FD00082F
The demand for practical implementation of rechargeable lithium–oxygen batteries (LOBs) has grown owing to their extremely high theoretical energy density. However, the factors determining the performance of cell-level high energy density LOBs remain unclear. In this study, LOBs with a stacked-cell configuration were fabricated and their performance evaluated under different experimental conditions to clarify the unique degradation phenomenon under lean-electrolyte and high areal capacity conditions. First, the effect of the electrolyte amount against areal capacity ratio (E/C) on the battery performance was evaluated, revealing a complicated voltage profile for an LOB cell operated under high areal capacity conditions. Second, the impact of different kinds of gas-diffusion layer materials on the “sudden death” phenomenon during the charging process was investigated. The results obtained in the present study reveal the importance of these factors when evaluating the performance metrics of LOBs, including cycle life, and round-trip energy efficiency. We believe that adopting a suitable experimental setup with appropriate technological parameters is crucial for accurately interpreting the complicated phenomenon in LOBs with cell-level high energy density.
Faraday Discussions ( IF 4.394 ) Pub Date : , DOI: 10.1039/D3FD00078H
The cathode of a lithium–oxygen battery (LOB) should be well designed to deliver high catalytic activity and long stability, and to provide sufficient space for accommodating the discharge product. Herein, a facile coprecipitation approach is employed to synthesize LaNi0.5Co0.5O3 (LNCO) perovskite oxide with a low annealing temperature. The assembled LOB exhibits superior electrochemical performance with a low charge overpotential of 0.03–0.05 V in the current density range of 0.1–0.5 mA cm−2. The battery ran stably for 119 cycles at a high coulombic efficiency. The superior performance is ascribed to (i) the high catalytic activity of LNCO towards oxygen reduction/evolution reactions; (ii) the increased temperature enabling fast kinetics; and (iii) the LiNO3–KNO3 molten salt enhancing the stability of the LOB operating at high temperature.
Faraday Discussions ( IF 4.394 ) Pub Date : , DOI: 10.1039/D3FD00105A
One of the most important challenges facing long cycle life Li–O2 batteries is solvent degradation. Even the most stable ethers, such as CH3O(CH2CH2O)CH3, degrade to form products including Li2CO3, which accumulates in the pores of the gas diffusion electrode on cycling leading to polarisation and capacity fading. In this work, we examine the build-up and distribution of Li2CO3 within the porous gas diffusion electrode during cycling and its link to the cell failure. We also demonstrate that the removal of Li2CO3 by a redox mediator can partially recover the cell performance and extend the cycle life of a Li–O2 battery.
Faraday Discussions ( IF 4.394 ) Pub Date : , DOI: 10.1039/D3FD00112A
Metal–air batteries including Li–air, Na–air, Al–air, and Zn–air, have received significant scientific and technological interest for at least the last three decades. The interest stems primarily from the fact that the electrochemically active material (O2) in the cathode can in principle be harvested from the surroundings. In practice, however, parasitic reactions with reactive components other than oxygen in dry air passivate the anode, limit cycling stability of air-sensitive (e.g., Li, Na, Al) and electrolyte-sensitive (e.g., Zn) anodes, in most cases obviating the energy-density benefits of harvesting O2 from ambient air. As a compromise, so-called metal–oxygen batteries in which pure O2 is used as the active cathode material have been extensively studied but are understood to be of little practical relevance because of the large infrastructure required to produce the pure O2 stream. Here, we report on the design of solid-ion conductive chemically inert metal interphases that simultaneously protect a metal anode from parasitic reactions with electrolyte components and which facilitate rapid interfacial ion transport. Interphases composed of indium (In) are reported to be of particular interest for protecting Li and Na anodes from passivation in air whereas interphases composed of Sn are shown to prevent chemical and electrochemical corrosion of Zn anodes in alkaline electrolytes. We report further that these protections enable so-called self-sufficient metal–air batteries capable of extended cycling stability in ambient air environments.
Faraday Discussions ( IF 4.394 ) Pub Date : , DOI: 10.1039/D3FD90061D
The first page of this article is displayed as the abstract.
Faraday Discussions ( IF 4.394 ) Pub Date : , DOI: 10.1039/D3FD00101F
The demand for electric vehicles with extended ranges has created a renaissance of interest in replacing the common metal-ion with higher energy-density metal-anode batteries. However, the potential battery safety issues associated with lithium metal must be addressed to enable lithium metal battery chemistries. A considerable performance gap between lithium (Li) symmetric cells and practical Li batteries motivated us to explore the correlation between the shape of voltage traces and degradation. We coupled impedance spectroscopy and operando NMR and used the new approach to show that transient (i.e., soft) shorts form in realistic conditions for battery applications; however, they are typically overlooked, as their electrochemical signatures are often not distinct. The typical rectangular-shaped voltage trace, widely considered ideal, was proven, under the conditions studied here, to be a result of soft shorts. Recoverable soft-shorted cells were demonstrated during a symmetric cell polarisation experiment, defining a new type of critical current density: the current density at which the soft shorts are not reversible. Moreover, we demonstrated that soft shorts, detected via electrochemical impedance spectroscopy (EIS) and validated via operando NMR, are predictive towards the formation of hard shorts, showing the potential use of EIS as a relatively low-cost and non-destructive method for early detection of catastrophic shorts and battery failure while demonstrating the strength of operando NMR as a research tool for metal plating in lithium batteries.
Faraday Discussions ( IF 4.394 ) Pub Date : , DOI: 10.1039/D3FD00119A
The full electrification of transportation will require batteries with both 3–5× higher energy densities and a lower cost than what is available in the market today. Energy densities of >1000 W h kg−1 will enable electrification of air transport and are among the very few technologies capable of achieving this energy density. Limetal–O2 or Limetal–air are theoretically able to achieve this energy density and are also capable of reducing the cost of batteries by replacing expensive supply chain constrained cathode materials with “free” air. However, the utilization of liquid electrolytes in the Limetal–O2/Limetal–air battery has presented many obstacles to the optimum performance of this battery including oxidation of the liquid electrolyte and the Limetal anode. In this paper a path towards the development of a Limetal–air battery using a cubic garnet Li7La3Zr2O12 (LLZ) solid-state ceramic electrolyte in a 3D architecture is described including initial cycling results of a Limetal–O2 battery using a recently developed mixed ionic and electronic (MIEC) LLZ in that 3D architecture. This 3D architecture with porous MIEC structures for the O2/air cathode is essentially the same as a solid oxide fuel cell (SOFC) indicating the importance of leveraging SOFC technology in the development of solid-state Limetal–O2/air batteries.
Faraday Discussions ( IF 4.394 ) Pub Date : , DOI: 10.1039/D3FD00079F
Lithium-metal solid-state batteries (LMSSBs) have garnered immense interest due to their potential to enhance safety and energy density compared to traditional Li-ion batteries. The anode-free approach to manufacturing Li-metal anodes could provide the additional benefit of reducing cost. However, a lack of understanding of the mechano-electrochemical behavior related to the cycling of in situ formed Li anodes remains a significant challenge. To bridge this knowledge gap, this work aims to understand the cycling behavior of in situ formed Li anodes on garnet Li7La3Zr2O12 (LLZO) solid-electrolyte as a function of the depth of discharge (DOD). The results of this study show that cycling in situ formed Li of 3 mA h cm−2 with a DOD of 66% leads to unstable cycling, while cycling with a DOD of 33% exhibits stable cycling. Furthermore, we observed interfacial deterioration and inhomogeneity of in situ formed Li anodes during cycling with a DOD of 66%. This study provides mechanistic insight into the factors that affect stable cycling that can help guide approaches to improve the cycling behavior of in situ formed Li anodes.
Faraday Discussions ( IF 4.394 ) Pub Date : , DOI: 10.1039/D3FD90060F
The first page of this article is displayed as the abstract.
Faraday Discussions ( IF 4.394 ) Pub Date : , DOI: 10.1039/D3FD00081H
The rechargeable lithium air (oxygen) battery (Li–O2) has very high energy density, comparable to that of fossil fuels (∼3600 W h kg−1). However, the parasitic reactions of the O2 reduction products with solvent and electrolyte lead to capacity fading and poor cyclability. During the oxygen reduction reaction (ORR) in aprotic solvents, the superoxide radical anion (O2˙−) is the main one-electron reaction product, which in the presence of Li+ ions undergoes disproportionation to yield Li2O2 and O2, a fraction of which results in singlet oxygen (1O2). The very reactive 1O2 is responsible for the spurious reactions that lead to high charging overpotential and short cycle life due to solvent and electrolyte degradation. Several techniques have been used for the detection and suppression of 1O2 inside a Li–O2 battery under operation and to test the efficiency and electrochemical stability of different physical quenchers of 1O2: azide anions, 1,4-diazabicyclo[2.2.2]octane (DABCO) and triphenylamine (TPA) in different solvents (dimethyl sulfoxide (DMSO), diglyme and tetraglyme). Operando detection of 1O2 inside the battery was accomplished by following dimethylanthracene fluorescence quenching using a bifurcated optical fiber in front-face mode through a quartz window in the battery. Differential oxygen-pressure measurements during charge–discharge cycles vs. charge during battery operation showed that the number of electrons per oxygen molecule was n > 2 in the absence of physical quenchers of 1O2, due to spurious reactions, and n = 2 in the presence of physical quenchers of 1O2, proving the suppression of spurious reactions. Battery cycling at a limited specific capacity of 500 mA h gC−1 for the MWCNT cathode and 250 mA gC−1 current density, in the absence and presence of a physical quencher or a physical quencher plus the redox mediator I3−/I− (with a lithiated Nafion® membrane), showed increasing cyclability according to coulombic efficiency and cell voltage data over 100 cycles. Operando Raman studies with a quartz window at the bottom of the battery allowed detection of Li2O2 and excess I3− redox mediator during discharge and charge, respectively.
Faraday Discussions ( IF 4.394 ) Pub Date : , DOI: 10.1039/D3FD00088E
Singlet oxygen (1O2) formation is now recognised as a key aspect of non-aqueous oxygen redox chemistry. For identifying 1O2, chemical trapping via 9,10-dimethylanthracene (DMA) to form the endoperoxide (DMA–O2) has become the main method due to its sensitivity, selectivity, and ease of use. While DMA has been shown to be selective for 1O2, rather than forming DMA–O2 with a wide variety of potentially reactive O-containing species, false positives might hypothetically be obtained in the presence of previously overlooked species. Here, we first provide unequivocal direct spectroscopic proof via the 1O2-specific near-infrared (NIR) emission at 1270 nm for the previously proposed 1O2 formation pathways, which centre around superoxide disproportionation. We then show that peroxocarbonates, common intermediates in metal–O2 and metal carbonate electrochemistry, do not produce false-positive DMA–O2. Moreover, we identify a previously unreported 1O2-forming pathway through the reaction of CO2 with superoxide. Overall, we provide unequivocal proof for 1O2 formation in non-aqueous oxygen redox chemistry and show that chemical trapping with DMA is a reliable method to assess 1O2 formation.
Faraday Discussions ( IF 4.394 ) Pub Date : , DOI: 10.1039/D3FD00080J
Lithium–oxygen batteries are promising but have many challenges. Unlike lithium-ion batteries, they are usually discharge–charge cycled with capacity cutoff instead of potential cutoff, which brings controversy. Additionally, which superoxide intermediate, the dissolved or the adsorbed superoxide, is more reactive and leads to cell premature death and unsatisfactory discharge capacity? These questions puzzle researchers and impede the development of lithium–oxygen batteries. Herein, on one hand, we tried to decouple the influence of discharging potential and discharging current density on the discharge products and side reactions. We found that the electrode potential has more impact on the side reactions than the current density. The low potential leads to a high ratio of Li2CO3 to Li2O2 in the discharge product and hence more surface passivation. On the other hand, to identify the more reactive and aggressive species that cause surface passivation, a flow cell setup was applied to suppress the solution route and maximize the products from the surface route. Results show that more Li2CO3 was identified under a large flow rate and thus the intermediates in surface route appear to be more reactive than that in solution route.
Faraday Discussions ( IF 4.394 ) Pub Date : , DOI: 10.1039/D3FD00090G
Iodide-based redox mediation in Li–O2 batteries is regarded as a promising system due to its relatively high round-trip efficiency, compared to alternative systems. Here we explore the role of electrolyte composition in the solvation of I−, which has been shown to be critical for the efficient operation of this redox mediator, using a molecular dynamics approach. A combinatorial exploration of I− and H2O concentrations was performed, for a fixed concentration of Li+, across a series of glymes, with increasing chain length (mono- to tetraglyme). The resulting radial distribution functions show that shorter glymes allow for a closer packing of the I− redox mediator. Furthermore, increasing the I− concentration also reduces the solvation of Li+ in the glymes, especially in G2. The presence of water further pulls the I− and Li+ together. With increasing water content, its presence in the iodide's coordination shell increases markedly – an effect most pronounced for monoglyme. Competition between Li+ and I− for the coordination of water is modulated by the different solvents as they perturb the local coordination shell of these important complexes, with longer chain lengths being less affected by increases in water concentrations.
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SCI Journal Division of the Chinese Academy of Sciences
Major Disciplines | Sub Discipline | TOP | Summarize |
---|---|---|---|
化学3区 | CHEMISTRY, PHYSICAL 物理化学3区 | Not | Not |
Supplementary Information
Self Citation Rate | H-index | SCI Inclusion Status | PubMed Central (PML) |
---|---|---|---|
1.30 | 85 | Science Citation Index Science Citation Index Expanded | Not |
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